molecular formula C15H30O6 B13761932 n-Nonyl a-D-glucopyranoside

n-Nonyl a-D-glucopyranoside

Cat. No.: B13761932
M. Wt: 306.39 g/mol
InChI Key: QFAPUKLCALRPLH-QMIVOQANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Nonyl a-D-glucopyranoside is typically synthesized through the reaction of glucose with nonyl alcohol. The process involves the use of acid or enzyme catalysts to facilitate the glycosidic bond formation between the glucose and the nonyl alcohol . The reaction is usually carried out under mild conditions to prevent the degradation of the glucose molecule.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic methods are preferred due to their specificity and ability to operate under milder conditions compared to chemical catalysts . The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: n-Nonyl a-D-glucopyranoside primarily undergoes reactions typical of glycosides, including hydrolysis, oxidation, and substitution reactions .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • n-Octyl a-D-glucopyranoside
  • n-Decyl a-D-glucopyranoside
  • n-Dodecyl a-D-glucopyranoside

Comparison: n-Nonyl a-D-glucopyranoside is unique among its analogs due to its specific chain length, which balances hydrophobicity and hydrophilicity, making it particularly effective for certain applications. For example, n-Octyl a-D-glucopyranoside has a shorter chain, making it less hydrophobic, while n-Dodecyl a-D-glucopyranoside has a longer chain, increasing its hydrophobicity . This balance makes this compound especially useful in solubilizing a wide range of membrane proteins without denaturing them .

Properties

Molecular Formula

C15H30O6

Molecular Weight

306.39 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-nonoxyoxane-3,4,5-triol

InChI

InChI=1S/C15H30O6/c1-2-3-4-5-6-7-8-9-20-15-14(19)13(18)12(17)11(10-16)21-15/h11-19H,2-10H2,1H3/t11-,12-,13+,14-,15+/m1/s1

InChI Key

QFAPUKLCALRPLH-QMIVOQANSA-N

Isomeric SMILES

CCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.